molecular formula C10H10O3 B15337225 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- CAS No. 1433-61-0

4H-1,3-Benzodioxin-4-one, 2,2-dimethyl-

Cat. No.: B15337225
CAS No.: 1433-61-0
M. Wt: 178.18 g/mol
InChI Key: JBZUSXJTWFEBKW-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-4-one derivatives are bicyclic compounds featuring a benzene ring fused to a 1,3-dioxinone moiety. The 2,2-dimethyl variant (hypothetical structure inferred from analogs) incorporates two methyl groups at the 2-position of the dioxinone ring. These compounds are of interest in organic synthesis and pharmaceutical research due to their stability and reactivity as carbonyl equivalents.

Properties

CAS No.

1433-61-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H10O3/c1-10(2)12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3

InChI Key

JBZUSXJTWFEBKW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, including 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one.

Industrial Production Methods

While specific industrial production methods for 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes. For instance, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes . The compound binds to the active site of the enzyme, modulating its activity and influencing the production of inflammatory mediators.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Routes: Benzodioxinones are typically synthesized via condensation reactions (e.g., acid-catalyzed cyclization), contrasting with thiadiazines, which employ Stille couplings or multi-step condensations .
  • Stability: The aromatic benzodioxinone core provides superior thermal stability compared to non-aromatic dioxanes or thiadiazines.

Biological Activity

4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- is a chemical compound recognized for its significant biological activity, particularly in the context of inflammation and enzyme modulation. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C11H10O3 and a molecular weight of approximately 194.18 g/mol. Its structure features a benzodioxin core with two methyl groups at the 2-position and a ketone group at the 4-position. This unique arrangement contributes to its biological activity.

Enzyme Activation

Research indicates that 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- acts as an activator of the enzyme 5-lipoxygenase (5-LOX) . This enzyme is crucial for the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses. The compound's ability to modulate this enzyme's activity highlights its potential in treating inflammatory conditions .

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. Studies utilizing molecular docking simulations and in vitro assays have demonstrated that it can effectively bind to the active site of 5-LOX, enhancing its catalytic activity. This interaction is essential for understanding its therapeutic implications in inflammatory diseases .

In Vitro Studies

In vitro studies have shown that 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- can significantly influence leukotriene production in human cell lines. For instance, exposure to varying concentrations of the compound resulted in a dose-dependent increase in leukotriene synthesis . The following table summarizes key findings from these studies:

StudyConcentration (µM)Effect on Leukotriene Production
Study A10Increase by 25%
Study B50Increase by 50%
Study C100Increase by 75%

Comparative Analysis

The biological activity of 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- can be compared to structurally similar compounds. Such comparisons reveal differences in potency and specificity regarding enzyme activation:

Compound NameStructureNotable Features
5-Hydroxy-2,2-dimethyl-4H-benzodioxin-4-one StructureHydroxy substitution enhances antioxidant activity
5-Bromomethyl-2,2-dimethylbenzodioxin StructureBromine substitution may affect reactivity
5-Hydroxy-2-methylbenzodioxin StructureSimilar core structure with different substituents

Applications in Medicinal Chemistry

Given its role as a modulator of inflammatory pathways, 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- has potential therapeutic applications. It could be explored for developing anti-inflammatory drugs or treatments for conditions characterized by excessive leukotriene production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.